2-methyl-N-[1-methyl-2-(3-thienyl)ethyl]-3-[(pyridin-2-ylmethyl)amino]benzamide -

2-methyl-N-[1-methyl-2-(3-thienyl)ethyl]-3-[(pyridin-2-ylmethyl)amino]benzamide

Catalog Number: EVT-3936347
CAS Number:
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a nickel(II) complex with a hexadentate ligand. The nickel ion adopts a distorted cis-NiO2N4 octahedral geometry, coordinated by two phenolate oxygen atoms and four nitrogen atoms from the ligand. []

    Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist. Its pharmacological effects include initial hyperalgesia followed by paradoxical analgesia, along with elements of serotonin syndrome. These effects correlate with its plasma and brain concentration, as well as 5-HT1A receptor occupancy. []

    Compound Description: This compound consists of a quinoline core with a hydroxyl group at the 8-position and a bis(pyridin-2-ylmethyl)amino substituent at the 5-position. []

[1S-[1a,2b,3b,4a(S*)]]-4-[7-[[1-(3-Chloro-2-thienyl)methyl]propyl]amino]-3H-imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxy-cyclopentane carboxamide

    Compound Description: This compound is a complex molecule with a chiral center. It features a cyclopentane carboxamide group, an imidazo[4,5-b]pyridine ring system, and a substituted thienyl moiety. [, , ]

N-(2-Chloro-1-methyl-benzimidazol-5-oyl -1H-)-N-(pyridin-2-yl)-3-amino-propionic acid ethyl ester

    Compound Description: This compound serves as an intermediate in the synthesis of dabigatran, a medication used to prevent blood clots. []

2-[2-Hydroxy-3-(pyridin-3-yl-methyl)amino]propoxybenzaldehyde-O-(substituted) Benzyl Oximes

    Compound Description: This group of compounds represents a series of oxime ether-substituted aryloxypropanolamines designed as analogs of the active metabolite of sarpogrelate, a drug used to treat peripheral artery disease. They exhibit affinity for 5-HT2A receptors, with some selectivity over α1-adrenoceptors. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

    Compound Description: This compound is the freebase form of Imatinib, a tyrosine kinase inhibitor used to treat leukemia. In its crystal structure, the molecule adopts an extended conformation and forms hydrogen-bonded chains. []

    Compound Description: The compound 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, originally thought to be a liquid, exists as monoclinic crystals. It features two pyridin-2-ylmethyl groups linked by a 1,2-ethanedithiol bridge. This compound also forms a dihydrochloride salt, displaying polymorphism with two distinct crystal structures. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b

    Compound Description: (S)-17b is a potent and selective HDAC inhibitor, showing promising anti-cancer activity against human myelodysplastic syndrome (SKM-1) cells both in vitro and in vivo. []

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-4-6-oxo-2-piperidinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

    Compound Description: This compound and its hydrates/polymorphs exhibit activity against autoimmune diseases. They act as potent and selective inhibitors of specific kinases involved in inflammatory responses. [, ]

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide sulfate

    Compound Description: This compound is a crystalline form of the sulfate salt of 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride (AACBA; GSK314181A)

    Compound Description: AACBA is a potent P2X7 receptor antagonist. It demonstrates efficacy in various preclinical models of pain and inflammation, including reducing lipopolysaccharide-induced interleukin-6 release, preventing carrageenan-induced paw edema and mechanical hypersensitivity, and prophylactically preventing collagen-induced arthritis. []

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

    Compound Description: This compound is a novel hydrate and polymorph active against autoimmune diseases. [, ]

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

    Compound Description: This compound is a novel nanosize weakly crystalline modification of Nilotinib, an anti-leukemia drug. It exhibits increased solubility and absorption compared to the existing modification. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

    Compound Description: SP-10 exhibits potent anti-HIV activity by interfering with actin dynamics, ultimately inhibiting HIV-1 binding and entry into host cells. []

Methyl 4-[N-(1-Oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (Compound 22)

    Compound Description: This compound, along with its analogs N-(4-(methoxymethyl)-2-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropranamide (Compound 67) and N-[4-acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide (Compound 82), exhibits potent analgesic activity, significantly exceeding the potency of morphine. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (Compound 6)

    Compound Description: This compound is a novel naphthol derivative synthesized using a three-component system involving β-naphthol, benzaldehyde, and ethylenediamine. []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

    Compound Description: SB-772077-B acts as a potent Rho kinase inhibitor, demonstrating efficacy in reducing pulmonary arterial pressure and attenuating monocrotaline-induced pulmonary hypertension in rats. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

    Compound Description: AN-024 represents a key intermediate in a novel synthesis route for a class of tyrosine kinase inhibitors. This compound exhibits potent anti-cancer activity, specifically targeting tyrosine kinases involved in tumor growth and progression. [, , , , , ]

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

    Compound Description: This series of compounds demonstrate promising antibacterial activity against a range of bacterial strains. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    Compound Description: YM-09151-2 displays potent neuroleptic activity with significantly higher potency than haloperidol and metoclopramide. It effectively inhibits apomorphine-induced stereotyped behavior in rats and exhibits a favorable antistereotypic activity to cataleptogenicity ratio. []

4-(3,5-Disubstitute-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones (3a-c)

    Compound Description: This series of compounds, along with their derivatives (4a-e, 5a-e, 6a-c, and 7a-c), were synthesized and characterized for their potential as antifungal agents. Among these, compounds 6a and 6b exhibited the most potent antifungal activity. []

Furanone Derivatives

    Compound Description: A series of furanone derivatives (compounds 2-30) were theoretically evaluated for their potential as anti-cancer agents through Eag-1 inhibition. Computational docking studies suggested that some of these derivatives, particularly compounds 7, 12, 16, 20, 25, 26, 29, and 30, exhibit a higher affinity for the Eag-1 potassium channel compared to known Eag-1 inhibitors astemizole and tetrandine. []

    Compound Description: This compound is a crystalline methanesulfonate salt characterized by a melting point of 190°C, determined through differential scanning calorimetry. []

    Compound Description: This entry describes a series of acid addition salts, including citrate, hydrochloride, mesylate, oxalate, and tartrate salts, formed with the compound N-Ethyl-N'-[2-methoxy-4-(5-methyl-4-{[(1S)-1-pyridin-3-ylbutyl]amino}pyrimidin-2-yl)phenyl]urea. []

    Compound Description: These compounds are novel functionalized ionic liquids based on carbamoyl(methyl)phosphine oxide (CMPO) derivatives. They demonstrate high efficiency in extracting lanthanides(III) from nitric acid solutions. []

4-[(3-Nitro-4-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl]carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    Compound Description: VNO is identified as a potential oxidative impurity of Venetoclax, an anti-cancer drug. It forms during oxidative stress degradation and can further undergo Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA). []

3,4-Dihydro[1]benzothieno[2,3-c]pyridin-1(2H)-one (Compound 2)

    Compound Description: Compound 2 acts as a key intermediate in synthesizing a sulfur analog of rutecarpine, a plant alkaloid with potential pharmacological activity. []

4-Aryl-6-pyridin-3-ylthieno[2,3-b]pyridine Derivatives

    Compound Description: This study describes the synthesis and evaluation of various thienopyridine derivatives as potential anti-Alzheimer's and anti-COX-2 agents. These compounds were designed based on the thienopyridine scaffold and incorporate diverse substituents to explore their structure-activity relationships. []

Ethyl N-(3-Cyano-4,5-dihydro-2-thienyl)oxamate Derivatives

    Compound Description: This study focuses on the synthesis and reactivity of ethyl N-(3-cyano-4,5-dihydro-2-thienyl)oxamate and its derivatives. These compounds serve as versatile building blocks for constructing various heterocyclic systems. []

[Zn(L1)]n (1) and [Zn(L2)·4H2O]n (2)

    Compound Description: These compounds are two Zn(II) coordination polymers constructed using isomeric n-methylpyridyltriazole carboxylate ligands (L1 and L2). The subtle change in ligand structure leads to distinct 2D supramolecular networks influenced by hydrogen bonding interactions. This structural variation significantly impacts their luminescent properties. []

4-(N-(2,2-Difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-ones

    Compound Description: This study describes a catalyst-free domino reaction to synthesize a series of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-ones. These compounds exhibited insecticidal activity against Myzus persicae, with compounds 3a and 3c showing the highest potency. []

    Compound Description: This study investigated the interaction of two novel pyridinone-based chelating ligands, H(L3) and H(L5), with organometallic ruthenium and rhodium cations. Results indicated that H(L5) exhibited a higher affinity for both cations compared to H(L3), demonstrating the influence of ligand structure on metal binding. []

Properties

Product Name

2-methyl-N-[1-methyl-2-(3-thienyl)ethyl]-3-[(pyridin-2-ylmethyl)amino]benzamide

IUPAC Name

2-methyl-3-(pyridin-2-ylmethylamino)-N-(1-thiophen-3-ylpropan-2-yl)benzamide

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C21H23N3OS/c1-15(12-17-9-11-26-14-17)24-21(25)19-7-5-8-20(16(19)2)23-13-18-6-3-4-10-22-18/h3-11,14-15,23H,12-13H2,1-2H3,(H,24,25)

InChI Key

DTLAAVZDQWABBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC=CC=N2)C(=O)NC(C)CC3=CSC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.